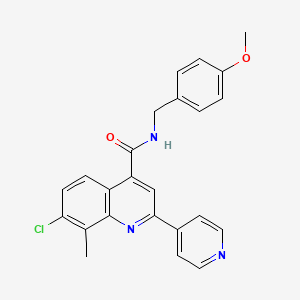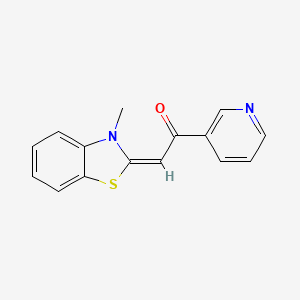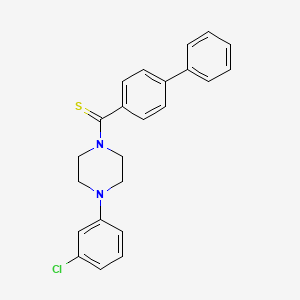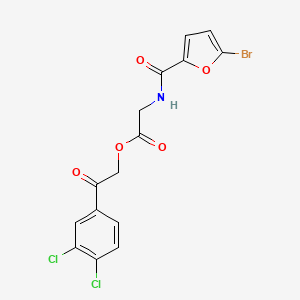
1-(2-furoyl)-4-isobutyrylpiperazine
説明
1-(2-furoyl)-4-isobutyrylpiperazine (FIPI) is a small molecule inhibitor that has been extensively studied in the field of drug discovery. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in the regulation of various cellular processes.
科学的研究の応用
1-(2-furoyl)-4-isobutyrylpiperazine has been extensively studied in the field of drug discovery due to its potent inhibitory activity against PLD. PLD plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. Therefore, 1-(2-furoyl)-4-isobutyrylpiperazine has been investigated as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
1-(2-furoyl)-4-isobutyrylpiperazine exerts its inhibitory activity against PLD by binding to the catalytic site of the enzyme, thereby preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This results in the inhibition of downstream signaling pathways that are regulated by PLD, such as the mTOR pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-isobutyrylpiperazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. It also induces apoptosis in cancer cells and has anti-inflammatory effects. In addition, 1-(2-furoyl)-4-isobutyrylpiperazine has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 1-(2-furoyl)-4-isobutyrylpiperazine in lab experiments is its high potency and specificity towards PLD. This allows for the selective inhibition of PLD without affecting other cellular processes. However, one of the limitations of using 1-(2-furoyl)-4-isobutyrylpiperazine is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of 1-(2-furoyl)-4-isobutyrylpiperazine. One area of research is the development of more potent and selective PLD inhibitors based on the structure of 1-(2-furoyl)-4-isobutyrylpiperazine. Another area of research is the investigation of the potential therapeutic applications of 1-(2-furoyl)-4-isobutyrylpiperazine in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the study of the mechanism of action of 1-(2-furoyl)-4-isobutyrylpiperazine and its downstream signaling pathways could lead to a better understanding of the role of PLD in various cellular processes.
特性
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(2)12(16)14-5-7-15(8-6-14)13(17)11-4-3-9-18-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECCTIKNEGOJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide](/img/structure/B4762452.png)

![8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4762460.png)
![N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4762463.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762469.png)


![2-[3-(4-methoxyphenyl)isoxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4762489.png)
![N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4762502.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4762523.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4762524.png)


